Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 18450-28-7
VCID: VC20889666
InChI: InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

CAS No.: 18450-28-7

Cat. No.: VC20889666

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate - 18450-28-7

Specification

CAS No. 18450-28-7
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name ethyl 3-formyl-1-methylindole-2-carboxylate
Standard InChI InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3
Standard InChI Key BZNCZFAUVNDYFF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O

Introduction

Chemical Structure and Properties

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate belongs to the indole family, a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by several key functional groups: a formyl (aldehyde) group at the 3-position, a methyl group at the nitrogen (1-position), and an ethyl carboxylate group at the 2-position.

The basic physical and chemical properties of this compound are summarized in Table 1:

PropertyValue
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
SMILES NotationCCOC(c1c(C=O)c2ccccc2n1C)=O
StereoACHIRAL
logP2.0454
logD2.0454
logSw-2.221
Hydrogen Bond Acceptors5
Polar Surface Area36.463 Ų
InChI KeyBZNCZFAUVNDYFF-UHFFFAOYSA-N

These properties highlight the compound's moderate lipophilicity (logP ~2.05) and limited water solubility, which are important considerations for potential biological applications .

Structural Features

The indole core of this molecule provides a relatively rigid scaffold with well-defined geometry. The formyl group at the 3-position introduces an electron-withdrawing effect that influences the reactivity of the indole ring, particularly at positions 2 and 3. The N-methyl substitution at position 1 prevents the compound from acting as a hydrogen bond donor through the indole nitrogen, while the ester group at position 2 provides another reactive site for further transformations.

Synthesis Methods

Standard Synthetic Routes

The synthesis of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate typically follows established procedures for the preparation of formylated indole derivatives. One of the most common methods involves the Vilsmeier-Haack formylation reaction.

Vilsmeier-Haack Formylation

The preparation generally begins with ethyl 1-methyl-1H-indole-2-carboxylate, which undergoes formylation using the Vilsmeier-Haack reaction. This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring .

The reaction proceeds through the formation of a Vilsmeier complex between DMF and POCl₃, followed by electrophilic attack on the indole at the most reactive position (C-3). Subsequent hydrolysis yields the desired 3-formyl derivative.

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is the most commonly employed method, alternative approaches may include:

  • Direct formylation using reagents such as formic acid or formyl chloride

  • Oxidation of a 3-hydroxymethyl derivative

  • Reduction of a 3-carboxylic acid derivative to the corresponding aldehyde

Chemical Reactivity and Transformations

Reactivity of the Formyl Group

The formyl group at the 3-position is highly reactive and can undergo various transformations:

Oxidation Reactions

The aldehyde function can be oxidized to form carboxylic acid derivatives. Common oxidizing agents include:

ReagentConditionsProductExpected Yield
KMnO₄Acidic aqueous mediumEthyl 3-carboxy-1-methyl-1H-indole-2-carboxylate65-72%
CrO₃Acetic acidEthyl 3-carboxy-1-methyl-1H-indole-2-carboxylate~58%

The mechanism typically involves a two-electron oxidation process, forming a geminal diol intermediate that subsequently dehydrates to yield the carboxylic acid.

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl group using mild reducing agents:

ReagentConditionsProduct
NaBH₄Methanol or ethanolEthyl 3-(hydroxymethyl)-1-methyl-1H-indole-2-carboxylate
LiAlH₄THF (controlled conditions)3-(hydroxymethyl)-1-methyl-1H-indole-2-methanol

With stronger reducing agents like LiAlH₄, both the formyl group and the ester function can be reduced simultaneously to produce the corresponding diol.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions with various nucleophiles:

  • Wittig reactions to form alkenes

  • Reductive amination to form amines

  • Condensation with hydrazines to form hydrazones

  • Reaction with hydroxylamine to form oximes

These transformations provide valuable pathways for the synthesis of more complex indole derivatives .

Reactivity of the Ester Group

The ethyl ester function at the 2-position can undergo standard ester transformations:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Aminolysis to form amides

  • Reduction to form alcohols

Applications in Organic Synthesis

As a Synthetic Intermediate

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate serves as a versatile building block for synthesizing more complex indole derivatives. Its bifunctional nature, with both an aldehyde and an ester group, allows for selective transformations to create diverse molecular structures.

Preparation of Heterocyclic Systems

This compound can be used as a starting material for the synthesis of fused heterocyclic systems. For example, condensation with suitable nucleophiles such as 2-hydantoin, rhodanine, or barbituric acid derivatives can lead to the formation of new heterocyclic structures .

Biological Activities and Medicinal Applications

Anticancer Properties

Some structurally similar indole derivatives have shown anticancer properties. For instance, certain indole compounds can enhance caspase-3 activity, a key marker of apoptosis, indicating potential as anticancer agents.

Cannabinoid Receptor Modulation

Indole-2-carboxamides, which can be synthesized from indole-2-carboxylates like our target compound, have been identified as allosteric modulators for the CB1 receptor. These compounds can enhance the binding of CB1 agonists, suggesting potential applications in the treatment of conditions related to cannabinoid receptor function .

Spectroscopic Characterization

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate.

The compound typically exhibits characteristic spectroscopic features:

  • ¹H NMR: A singlet for the formyl proton around 10 ppm, a singlet for the N-methyl group around 3.8-4.0 ppm, and the characteristic pattern for the ethyl ester group

  • ¹³C NMR: A signal for the formyl carbon around 185-190 ppm and a signal for the ester carbonyl around 160-165 ppm

  • IR: Strong absorption bands for the aldehyde C=O stretch (1680-1700 cm⁻¹) and the ester C=O stretch (1720-1740 cm⁻¹)

  • Mass spectrometry: Molecular ion peak at m/z 231 corresponding to the molecular weight

Comparison with Structurally Related Compounds

Understanding the relationship between ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate and structurally similar compounds provides insight into the influence of specific structural features on chemical and biological properties.

Table 2 compares our target compound with related indole derivatives:

CompoundMolecular FormulaMolecular WeightStructural DifferencesKey Properties
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylateC₁₃H₁₃NO₃231.25Reference compoundModerate lipophilicity, dual reactive centers
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylateC₁₃H₁₃NO₃231.25Methyl at position 6 instead of N-methylExhibits anticancer potential
Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylateC₁₃H₁₂BrNO₄326.14Bromo at C6, hydroxy at C5, formyl at C2Enhanced reactivity due to additional functional groups
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetateC₁₄H₁₅NO₃S277.34Contains thioether linkageDifferent electronic properties due to sulfur atom

This comparison illustrates how subtle structural modifications can significantly influence the physical, chemical, and potentially biological properties of these indole derivatives .

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